

An In-depth Technical Guide to the Chemical Structure and Properties of Thimerosal

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to **thimerosal**. The information is intended to serve as a technical resource for professionals in research, science, and drug development.

Chemical Identity and Structure

Thimerosal, also known as thiomersal, is an organomercury compound that has been historically used as an antiseptic and an antifungal agent, most notably as a preservative in vaccines and other biological and pharmaceutical products.[1][2][3] It is the sodium salt of ethyl(2-mercaptobenzoato-(2-)-O,S)mercurate(1-).[1]

- IUPAC Name: Ethyl(2-mercaptobenzoato-(2-)-O,S)mercurate(1-) sodium[1]
- Synonyms: Thiomersal, Merthiolate, Sodium ethylmercurithiosalicylate[1][2]
- CAS Number: 54-64-8[1]
- Molecular Formula: C₉H₉HgNaO₂S[1][4]
- Molecular Weight: 404.81 g/mol [1][4]

The structure of **thimerosal** features a mercury(II) atom with a linear coordination geometry, bonded to the sulfur atom of thiosalicylic acid and the carbon atom of an ethyl group.[1] The



carboxylate group of the thiosalicylate ligand confers water solubility to the molecule.[1]

Caption: 2D Chemical Structure of **Thimerosal**.

Physicochemical Properties

Thimerosal is a light cream-colored or white crystalline powder with a slight, characteristic odor.[1][5][6] It is an organomercurial salt comprised of approximately 49% mercury by weight. [3][7]

Data Presentation: Physicochemical Properties

Property	Value Value	Reference(s)
Appearance	White or slightly yellow crystalline powder	[1][8]
Melting Point	232-237 °C (with decomposition)	[1][4][9]
Flash Point	250 °C	[2][4][9]
Density	2.508 g/cm ³	[1]
Water Solubility	1 g/mL (1000 g/L) at 20 °C	[1][6]
Ethanol Solubility	~125 g/L (1 g in ~8 mL)	
Other Solubilities	Soluble in ether and methanol (0.1 g/mL)	[4][6]
рН	6.0 - 8.0 (for a 10g/L aqueous solution at 25°C)	[4][10]
LogP (estimated)	-1.88	[7]

Stability and Reactivity

Thimerosal is stable in air but is sensitive to light and may degrade in sunlight.[4][7][11] Aqueous solutions can be sterilized by autoclaving but remain light-sensitive.[6] The stability of **thimerosal** in solution is influenced by several factors:

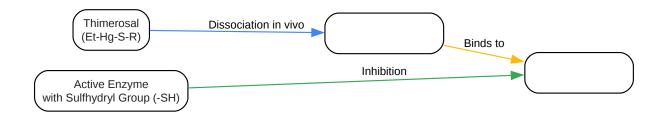


- pH: Solutions are most stable to light at a pH between 5 and 7.[6] In slightly acidic solutions, it can precipitate as the corresponding acid, which slowly decomposes.
- Metals: The rate of oxidation in solution is significantly increased by trace amounts of copper ions.[6] The use of edetic acid (EDTA) can help stabilize solutions.[6]
- Incompatibilities: **Thimerosal** is incompatible with strong acids, strong bases, strong oxidizing agents, iodine, and heavy metal salts.[2][4][6] Sodium chloride has been shown to have a detrimental effect on its stability.[12]

In aqueous environments, **thimerosal** can decompose into thiosalicylic acid and an ethylmercury cation.[13][14] Further degradation can yield 2,2'-dithiosalicylic acid.[14]

Mechanism of Action

The antimicrobial and antifungal properties of **thimerosal** stem from the ethylmercury moiety. [15] Upon entering a microbial cell, the ethylmercury component binds with high affinity to sulfhydryl (-SH) groups present in essential enzymes and proteins.[15][16] This binding irreversibly inhibits vital metabolic pathways, such as cellular respiration, leading to microbial stasis or death.[15]



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Caption: **Thimerosal**'s mechanism of antimicrobial action.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **thimerosal**. The molecular structure has been confirmed by single-crystal X-ray diffraction.[17][18][19]

Data Presentation: Spectroscopic Properties



Technique	Data Highlights	Reference(s)
¹³ C NMR	(D ₂ O, δ in ppm): 15.9 (CH ₃), 28.3 (CH ₂), 128.0, 128.2, 130.5, 132.5, 137.6, 147.0 (Aromatic C), 181.4 (COO)	[18]
¹ H NMR	(C ₆ D ₆ , δ in ppm): 0.75 (t, CH ₃), 0.95 (q, CH ₂) 6.89 (t, p-ArH), 6.97 (t, m-ArH), 7.42 (d, o-ArH)	[18]
Mass Spec.	Can be analyzed by LC-ICP-MS to determine total mercury and speciation of decomposition products.	[20][21]
IR Spectrum	Conforms to structure.	[16]

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for Stability Testing

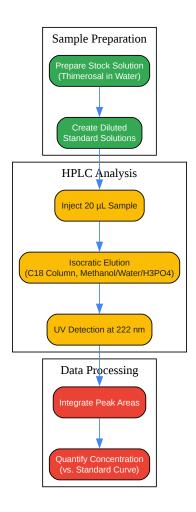
This method is used to assess the stability of **thimerosal** in formulations and quantify its degradation products, such as thiosalicylic acid and 2,2'-dithiosalicylic acid.

Methodology:

- System: A standard HPLC system with a constant-flow pump, injector, variable wavelength
 UV detector, and an integrator.[22]
- Column: Spherisorb RP-18 (5 μm particle size, 21 cm x 4.6 mm ID) or equivalent C18 column.[22]
- Mobile Phase: A mixture of methanol, water, and o-phosphoric acid (e.g., 65:35:0.9 v/v/v).
 [22]
- Flow Rate: 0.6 mL/min.[22]



- Detection: UV detection at 222 nm.[22]
- Elution: Isocratic elution at ambient temperature.[22]
- Sample Preparation: Stock solutions are prepared by accurately weighing and dissolving the compound in purified water. Standard and test solutions are prepared by diluting the stock solutions to the desired concentration range.[22]



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Caption: General workflow for HPLC analysis of **Thimerosal**.

B. Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)



This hyphenated technique is employed for the quantitative analysis of **thimerosal** in complex biological products like vaccines and for the speciation of its mercury-containing decomposition products.[13][20][21]

Methodology:

- System: A liquid chromatography system interfaced with an inductively coupled plasma mass spectrometer.[20][21]
- Objective: To separate mercury species chromatographically and detect them with the high sensitivity and elemental specificity of ICP-MS.
- Sample Types: Vaccines, toxoids, and diluents containing thimerosal.[20][21]
- Analysis:
 - Quantitative: Determines the precise content of thimerosal (as mercury).[20]
 - Qualitative: Identifies the presence of decomposition products such as ethylmercury, methylmercury chloride, and inorganic mercury(II) chloride.[20][21]
- Flow Injection (FI-ICP-MS): Often used in conjunction with LC-ICP-MS to determine the total mercury content, ensuring that all mercury species in the sample are accounted for by the chromatographic method.[20][21]



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Caption: Workflow for mercury speciation using LC-ICP-MS.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Thimerosal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151700#thimerosal-chemical-structure-and-properties]

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